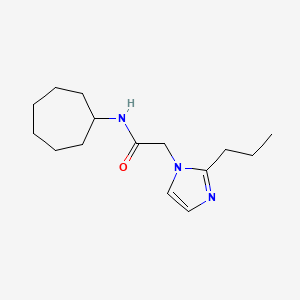
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone lysine methyltransferase enzyme EZH2. EZH2 is an enzyme that plays a crucial role in the regulation of gene expression and cell differentiation. CPI-1205 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide works by binding to the catalytic domain of EZH2 and inhibiting its activity. EZH2 is responsible for adding methyl groups to histone proteins, which can lead to the repression of tumor suppressor genes and the promotion of tumor growth. By inhibiting EZH2, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide can restore the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to modulate the immune response, which may enhance its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide is that it is a potent and selective inhibitor of EZH2, which makes it a useful tool for studying the role of EZH2 in cancer and other diseases. However, one limitation of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide and other EZH2 inhibitors. One area of interest is the development of combination therapies that target EZH2 and other pathways involved in cancer progression. Additionally, there is interest in exploring the use of EZH2 inhibitors in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, there is ongoing research into the development of more potent and selective EZH2 inhibitors that may have improved therapeutic efficacy.
Synthesemethoden
The synthesis of N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with cycloheptanone to form 2-cycloheptylacetophenone. This intermediate is then reacted with propylimidazole to form the final product, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking EZH2 activity. Additionally, N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-2-7-14-16-10-11-18(14)12-15(19)17-13-8-5-3-4-6-9-13/h10-11,13H,2-9,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXALRODBSASGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(2-propylimidazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[[3-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578237.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid](/img/structure/B7578258.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)
![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![5-Methyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578293.png)